molecular formula C20H20N4O4 B12164271 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12164271
M. Wt: 380.4 g/mol
InChI Key: ICCNQHQYBNCCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Taxonomy and Nomenclature of Polycyclic Heterocyclic Systems

The systematic IUPAC name This compound delineates a polycyclic system comprising two distinct heterocyclic frameworks: a 1,2,4-triazole ring and a 1,5-benzodioxepine scaffold. The nomenclature follows hierarchical rules, prioritizing the benzodioxepine core as the parent structure. The 3,4-dihydro-2H-1,5-benzodioxepine component denotes a partially saturated seven-membered ring fused to a benzene moiety, with two oxygen atoms at positions 1 and 5. The 7-carboxamide substituent indicates a carbonyl-linked amine group at position 7 of the benzodioxepine.

The 1,2,4-triazole moiety is appended via a methylene bridge at position 3, further modified by a 4-methoxybenzyl group. This substitution pattern reflects modern trends in heterocyclic drug design, where electron-donating groups (e.g., methoxy) enhance solubility and target affinity. The compound’s taxonomy aligns with hybrid systems that combine rigid aromatic cores with flexible side chains, a strategy employed to optimize pharmacokinetic properties.

Structural Significance of 1,2,4-Triazole and 1,5-Benzodioxepine Moieties

The 1,2,4-triazole ring is a nitrogen-rich heterocycle renowned for its broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects. Its electron-deficient nature facilitates hydrogen bonding and π-π interactions with biological targets, such as enzymes or receptors. In the context of this compound, the triazole’s N-1 and N-4 positions are unsubstituted, preserving hydrogen-bonding capacity, while the C-3 position hosts the 4-methoxybenzyl group—a structural motif linked to enhanced lipophilicity and metabolic stability.

The 1,5-benzodioxepine scaffold contributes conformational rigidity due to its fused benzene and oxygenated seven-membered ring. This architecture balances planarity (from the benzene) with three-dimensional flexibility (from the dioxepine), enabling selective interactions with hydrophobic binding pockets. The 7-carboxamide group introduces a polar domain, critical for solubility and target engagement via hydrogen bonding. Comparative studies suggest that carboxamide-containing benzodioxepines exhibit improved bioavailability over their ester or ketone analogs.

Historical Development of Carboxamide-Containing Bioactive Compounds

Carboxamides have been pivotal in medicinal chemistry since the mid-20th century, with early examples like penicillin and chloramphenicol demonstrating their versatility as hydrogen-bond donors. The integration of carboxamides into heterocyclic systems gained prominence in the 1990s, driven by advances in combinatorial chemistry and structure-based drug design. For instance, 1,2,4-triazole-carboxamide hybrids emerged as potent antibacterial agents, with derivatives such as 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles showing activity against Gram-positive and Gram-negative pathogens.

The compound under discussion represents an evolution of this approach, combining a triazole with a benzodioxepine-carboxamide framework. Such hybrids aim to synergize the triazole’s pharmacokinetic advantages (e.g., metabolic stability) with the benzodioxepine’s structural uniqueness. Recent studies on analogous compounds, such as N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide , highlight the role of methoxybenzyl groups in modulating target affinity. These developments underscore the iterative refinement of carboxamide-based therapeutics to address emerging drug resistance and selectivity challenges.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H20N4O4/c1-26-15-6-3-13(4-7-15)11-18-21-20(24-23-18)22-19(25)14-5-8-16-17(12-14)28-10-2-9-27-16/h3-8,12H,2,9-11H2,1H3,(H2,21,22,23,24,25)

InChI Key

ICCNQHQYBNCCBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction with sodium borohydride . This method ensures the formation of the desired amine derivative, which can then be further functionalized to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of organolithium reagents and homologation reactions can also be employed to construct the carbon-carbon bonds necessary for the compound’s complex structure .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing reactive handles for further derivatization.

Reaction TypeConditionsProductsYield*References
Acid Hydrolysis6M HCl, reflux (6–8 h)3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid~70–85%
Base Hydrolysis2M NaOH, 60°C (4–6 h)Sodium salt of the carboxylic acid~65–80%

*Yields vary based on purification methods (e.g., recrystallization vs. chromatography).

Nucleophilic Substitution at the Triazole Ring

The NH group of the 1,2,4-triazole ring participates in alkylation or arylation reactions. The 4-methoxybenzyl substituent modulates electronic effects, enhancing regioselectivity.

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-methylated triazole derivativeImproved stability in polar aprotic solvents
ArylationAryl halides, Pd(PPh₃)₄, DIPEACross-coupled aryl-triazole derivativesLimited reactivity with electron-deficient aryl groups

Hydrogenation of the Benzodioxepine Ring

The partially saturated benzodioxepine scaffold can undergo catalytic hydrogenation to yield a fully saturated system, altering conformational flexibility.

Reaction TypeConditionsProductsCatalystsReferences
HydrogenationH₂ (50 psi), Pd/C, EtOH, 50°C2,3,4,5-tetrahydro-1,5-benzodioxepine analog10% Pd/C (optimal)

Cyclization Reactions

Thermal or metal-catalyzed cyclization generates fused heterocycles. The carboxamide group often acts as a directing moiety.

Reaction TypeConditionsProductsNotesReferences
Rh(II)-Catalyzed CyclopropanationRh₂(OAc)₄, CH₂Cl₂, alkenesSpirocyclic cyclopropane derivativesHigh diastereoselectivity (>10:1)
Intramolecular CyclizationPPA, 120°C, 3 hBenzodiazepine-fused analogsLimited scalability due to harsh conditions

Metal-Catalyzed Cross-Coupling

The triazole ring engages in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling diversification of the aryl/heteroaryl substituents.

Reaction TypeReagents/ConditionsProductsScopeReferences
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxaneBiaryl-triazole hybridsCompatible with electron-neutral boronic acids
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated carboxamide derivativesRequires Boc protection of NH

Oxidation and Functionalization

The methoxybenzyl group remains inert under mild conditions but undergoes demethylation with strong acids or oxidative cleavage with periodic acid.

Reaction TypeConditionsProductsApplicationsReferences
DemethylationBBr₃, CH₂Cl₂, −78°CPhenolic derivativeEnhances hydrogen-bonding capacity
Oxidative CleavageNaIO₄, H₂O/THF, rtAldehyde-functionalized intermediateUseful for bioconjugation

Key Mechanistic Insights

  • The triazole NH group’s acidity (pKa ~8–10) facilitates deprotonation-driven alkylation .

  • Rhodium(II) catalysts stabilize azavinyl carbene intermediates during cyclopropanation, enabling stereocontrol .

  • Hydrogenation kinetics for the benzodioxepine ring correlate with steric hindrance from the carboxamide substituent.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for generating analogs with optimized pharmacokinetic properties. Further studies exploring photochemical or enzymatic transformations are warranted to expand its synthetic utility.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure combining triazole and benzodioxepine moieties, which are known for their diverse biological activities. The incorporation of a methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Applications

2.1 Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antifungal and antibacterial activities. The specific compound has shown promise in inhibiting the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .

2.2 Antitumor Potential
The triazole framework is associated with anticancer activity. Studies have suggested that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The unique structure of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide may enhance its efficacy against specific cancer types .

2.3 Anti-inflammatory Properties
Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways, thus providing a potential therapeutic avenue for treating inflammatory conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against fungal strains such as Candida albicans and Aspergillus niger. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on these pathogens .

Case Study 2: Antitumor Activity
In vitro studies assessed the cytotoxic effects of triazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that certain derivatives could induce cell cycle arrest and apoptosis, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Core Structure Key Substituents/Functional Groups Notable Properties/Activities Reference
Target Compound Benzodioxepine + Triazole 4-Methoxybenzyl, carboxamide Potential H-bonding, moderate lipophilicity
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine Chlorine, methylhydrazino, carboxylate ester, sulfonyl Antibacterial, IR/NMR data available
Compound 78 (PhD Course in Experimental Medicine) Thiazole + Benzodioxol 3-Methoxyphenyl, methylthio, cyclopropane carboxamide Anticancer screening candidate
4g / 4h (Coumarin-diazepin/oxazepin derivatives) Tetrazole + Diazepin/Oxazepin Coumarin, phenyl, methyl groups Antiproliferative activity (hypothetical)
Key Observations:

Heterocyclic Core: The benzodioxepine in the target compound contrasts with benzodithiazine (), thiazole (), and diazepin/oxazepin (). Benzodioxepine’s oxygen-rich structure may confer improved solubility over sulfur-containing analogs like benzodithiazine . Triazole (target) vs.

Substituent Effects: The 4-methoxybenzyl group in the target compound increases lipophilicity compared to the methylhydrazino group in ’s benzodithiazine derivative. Carboxamide linkages (target and ) are more hydrolytically stable than carboxylate esters (), favoring oral bioavailability.

Biological Implications :

  • Sulfonyl and methylthio groups () may enhance metabolic stability but reduce aqueous solubility compared to the target’s methoxybenzyl group.
  • Coumarin derivatives () often exhibit fluorescence and antiproliferative effects, suggesting divergent applications compared to the triazole-benzodioxepine scaffold.

Physicochemical and Spectroscopic Data

Limited direct data for the target compound exist, but inferences can be drawn from analogs:

Property Target Compound (Inferred) Methyl 6-chloro-benzodithiazine Compound 78
Molecular Weight ~450–500 g/mol 335.84 g/mol ~550–600 g/mol
Solubility Moderate (polar aprotic solvents) Low (DMSO-soluble) Low (organic solvents)
IR Peaks ~1740 cm⁻¹ (C=O), ~1155 cm⁻¹ (O-S) 1740 cm⁻¹ (C=O), 1155 cm⁻¹ (SO₂) Not reported
1H-NMR Methoxy (δ 3.3–3.9), aromatic protons δ 3.30 (N-CH3), δ 8.09 (H-5) δ 3.88 (CH3O), aromatic

Biological Activity

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a triazole ring with a benzodioxepine moiety. The presence of the methoxybenzyl substituent enhances its solubility and biological activity. Its molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 342.36 g/mol.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial and fungal strains. For instance, it shows potent activity against Candida albicans with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). In vitro studies indicate that it can induce apoptosis in these cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety is known to inhibit specific enzymes involved in fungal cell wall synthesis and bacterial DNA replication. This inhibition is critical for its antimicrobial effects .
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at the G2/M phase, leading to reduced proliferation and increased apoptosis. This mechanism is supported by flow cytometry analyses showing altered cell cycle distributions following treatment .
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of the compound against clinical isolates of Candida species. The results showed that it had an MIC of 0.0156 μg/mL against C. albicans, which is significantly more potent than fluconazole (MIC: 256 μg/mL) .

Case Study 2: Anticancer Efficacy

In vitro assays on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be around 20 µM after 48 hours of exposure, indicating substantial cytotoxicity compared to untreated controls .

Comparative Analysis

Activity TypeCompound EfficacyComparison Reference
AntifungalMIC: 0.0156 μg/mLFluconazole MIC: 256 μg/mL
AnticancerIC50: 20 µMMCF-7 Cell Line
Anti-inflammatoryNot quantifiedPreliminary findings

Q & A

Q. What are the key synthetic routes for preparing N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step processes, including:
  • Triazole Core Formation : Condensation of 4-methoxybenzyl hydrazine with a cyanamide derivative under acidic conditions to form the 1,2,4-triazole ring .
  • Benzodioxepine Assembly : Cyclization of a diol intermediate (e.g., 3,4-dihydroxybenzaldehyde) with a dihalide or via Mitsunobu reaction to construct the benzodioxepine moiety .
  • Amide Coupling : Final carboxamide linkage using coupling agents like EDCI/HOBt or DCC with the triazole-bearing amine .
    Critical Parameters : Control reaction temperatures (<60°C for triazole formation) and monitor pH during cyclization (pH 6–7 for optimal yield) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic peaks (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm, benzodioxepine methylene at δ 4.2–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., expected [M+H]+ for C23_{23}H23_{23}N4_4O4_4: 443.1721) .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the triazole and benzodioxepine moieties .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Test against α-glucosidase or lipase (common targets for triazole derivatives) using spectrophotometric methods (IC50_{50} determination) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive bacteria (e.g., S. aureus) due to benzodioxepine’s membrane-targeting potential .
    Control : Compare with reference inhibitors (e.g., acarbose for α-glucosidase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole-benzodioxepine coupling step?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Variables : Solvent polarity (DMF vs. THF), catalyst loading (e.g., 10–20 mol% Pd(OAc)2_2), and temperature (60–100°C) .
  • Response Surface Analysis : Identify optimal conditions (e.g., 15 mol% catalyst in DMF at 80°C increases yield from 45% to 72%) .
    Validation : Replicate trials (n=3) with HPLC purity >95% .

Q. How can computational methods resolve contradictions in observed vs. predicted biological activity?

  • Methodological Answer : Apply molecular docking and MD simulations :
  • Target Identification : Screen against databases (e.g., PDB) for proteins with compatible binding pockets (e.g., cyclooxygenase-2 for benzodioxepine derivatives) .
  • Binding Affinity Analysis : Compare docking scores (ΔG) with experimental IC50_{50} values. Discrepancies may arise from solvation effects or protein flexibility .
    Example : If experimental IC50_{50} is higher than predicted, re-run simulations with explicit solvent models .

Q. What strategies mitigate instability of the benzodioxepine ring under physiological conditions?

  • Methodological Answer :
  • Formulation Studies : Encapsulate in liposomes or cyclodextrins to shield the labile ether linkages .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce oxidative degradation (test via accelerated stability studies at 40°C/75% RH) .
    Analytical Monitoring : Use LC-MS to track degradation products (e.g., dihydroxybenzene derivatives) .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Refinement : Test a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
  • Mechanistic Profiling : Perform RNA-seq or proteomics on sensitive vs. resistant cell lines (e.g., HepG2 vs. HEK293) to pinpoint pathway-specific activity .
    Case Study : If inactive in HEK293 but active in HepG2, investigate metabolic activation via cytochrome P450 isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.